molecular formula C11H11ClF4N2 B13231317 2-[5-Fluoro-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride

2-[5-Fluoro-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride

Cat. No.: B13231317
M. Wt: 282.66 g/mol
InChI Key: DFDQRQWUHQRSHR-UHFFFAOYSA-N
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Description

2-[5-Fluoro-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride is a chemical compound with the molecular formula C11H10ClF4N2. It is an aromatic amine and belongs to the class of indole derivatives. This compound is known for its unique structural features, which include a trifluoromethyl group and a fluorine atom attached to the indole ring, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-Fluoro-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride typically involves multiple steps. One common method includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.

    Introduction of Fluorine and Trifluoromethyl Groups: The fluorine and trifluoromethyl groups are introduced via electrophilic aromatic substitution reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) and trifluoromethyl iodide (CF3I).

    Formation of the Ethanamine Side Chain: The ethanamine side chain is introduced through a nucleophilic substitution reaction, where an appropriate halide reacts with an amine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[5-Fluoro-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the indole ring.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: NFSI for fluorination, CF3I for trifluoromethylation.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of various functional groups at the indole ring.

Scientific Research Applications

2-[5-Fluoro-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 2-[5-Fluoro-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. The presence of fluorine and trifluoromethyl groups enhances its binding affinity and selectivity towards these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(Trifluoromethyl)thiophen-2-yl]ethan-1-amine hydrochloride
  • (1R)-1-[2-Fluoro-3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride

Uniqueness

2-[5-Fluoro-2-(trifluoromethyl)-1H-indol-3-yl]ethan-1-amine hydrochloride is unique due to the presence of both fluorine and trifluoromethyl groups on the indole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C11H11ClF4N2

Molecular Weight

282.66 g/mol

IUPAC Name

2-[5-fluoro-2-(trifluoromethyl)-1H-indol-3-yl]ethanamine;hydrochloride

InChI

InChI=1S/C11H10F4N2.ClH/c12-6-1-2-9-8(5-6)7(3-4-16)10(17-9)11(13,14)15;/h1-2,5,17H,3-4,16H2;1H

InChI Key

DFDQRQWUHQRSHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1F)C(=C(N2)C(F)(F)F)CCN.Cl

Origin of Product

United States

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